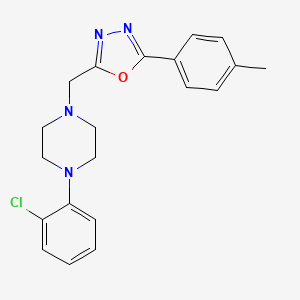

2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 1,3,4-oxadiazole ring substituted with a p-tolyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Synthesis of 4-(2-Chlorophenyl)piperazine: This intermediate is prepared by reacting 2-chloroaniline with piperazine under appropriate conditions.

Formation of 1,3,4-Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide derivative with an appropriate carboxylic acid or its derivative.

Coupling Reaction: The final step involves coupling the 4-(2-chlorophenyl)piperazine with the 1,3,4-oxadiazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Step 1: Formation of Piperazine Intermediate

The synthesis begins with the preparation of a piperazine derivative. While the exact precursor for this compound is not explicitly detailed in the provided sources, analogous reactions for similar oxadiazole derivatives involve:

-

Alkylation of piperazine : Reaction of piperazine with alkylating agents (e.g., chloro- or bromoalkanes) under basic conditions to form substituted piperazines.

-

Introduction of 2-chlorophenyl group : Substitution of a hydrogen atom on the piperazine nitrogen with a 2-chlorophenyl group, likely via nucleophilic aromatic substitution or coupling reactions.

Step 2: Oxadiazole Ring Formation

The oxadiazole core is synthesized using standard methods for 1,3,4-oxadiazoles, which typically involve:

-

Condensation of acylhydrazides with sulfuric acid or phosphorus reagents : For example, reaction of acylhydrazides with carbon disulfide or carbodiimide derivatives to form the heterocyclic ring .

-

Cycloaddition reactions : Some oxadiazoles are synthesized via 1,3-dipolar cycloaddition of nitrile oxides with nitriles, though this method is less common due to practical challenges .

Step 3: Coupling of Piperazine and Oxadiazole Moieties

The final compound is formed by coupling the piperazine intermediate with the oxadiazole derivative. This step typically involves:

-

Alkylation : Reaction of the oxadiazole’s hydroxymethyl group (or equivalent) with the substituted piperazine under basic conditions (e.g., potassium hydroxide in DMF).

-

Purification : Column chromatography (e.g., n-hexane/EtOAc) to isolate the product.

Characterization Methods

The compound is analyzed using standard techniques:

| Method | Purpose | Key Observations |

|---|---|---|

| TLC | Monitor reaction progress and purity |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that various oxadiazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The compound may share similar properties due to structural analogies with other active oxadiazoles.

Anticancer Potential

Several studies have evaluated the anticancer effects of oxadiazole derivatives. For example, a series of 1,3,4-oxadiazoles were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . The specific compound may exhibit selective activity against certain cancer types owing to its unique substituents.

Anticonvulsant Properties

The anticonvulsant activity of oxadiazole derivatives has been reported in multiple studies. For instance, compounds containing the oxadiazole ring have been shown to possess significant anticonvulsant effects in animal models . The mechanism often involves modulation of neurotransmitter systems, which could be relevant for the compound under discussion.

Synthesis and Structure-Activity Relationship

The synthesis of 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can be achieved through various methods including cyclization reactions involving piperazine derivatives and appropriate precursors . Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Modifications at specific positions on the oxadiazole ring or the piperazine moiety may enhance potency or selectivity against particular targets.

Case Study 1: Antimicrobial Efficacy

A study investigating a series of oxadiazole derivatives found that certain modifications significantly increased their antibacterial activity. Compounds were tested using standard microbiological methods against common pathogens . The findings suggest that similar modifications could enhance the efficacy of this compound.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, various oxadiazole derivatives were screened against NCI-60 cancer cell lines. Results indicated that some compounds exhibited selective cytotoxicity towards leukemia and solid tumors . This highlights the potential for developing targeted therapies based on structural modifications of the compound .

Mecanismo De Acción

The mechanism of action of 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to its potential antidepressant and anxiolytic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole

- 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(m-tolyl)-1,3,4-oxadiazole

- 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(o-tolyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group in the oxadiazole ring and the 2-chlorophenyl group in the piperazine ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Actividad Biológica

The compound 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25ClN2O with a molecular weight of approximately 360.89 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group and an oxadiazole moiety that is known for its pharmacological potential.

Biological Activities

-

Anticancer Activity

- Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In one study, derivatives demonstrated IC50 values lower than established chemotherapeutics, indicating potent cytotoxic effects .

- A specific study highlighted that certain oxadiazoles exhibited inhibitory effects on cancer cell proliferation in lines such as MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values ranging from 0.275 to 1.18 µM .

-

Mechanism of Action

- The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth. Molecular docking studies suggest that these compounds can interact with targets such as protein kinases and histone deacetylases .

- For example, one study demonstrated that oxadiazoles could bind effectively to the active sites of various kinases, suggesting a potential role as kinase inhibitors .

- Neuroprotective Effects

Case Study 1: Anticancer Efficacy

A recent investigation involved synthesizing several oxadiazole derivatives and assessing their anticancer efficacy using MTT assays. Among them, a derivative similar to our compound showed remarkable cytotoxicity against multiple cancer cell lines with an IC50 value significantly lower than that of standard treatments .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on various oxadiazole derivatives revealed strong binding affinities to VEGFR-2 kinase active sites, indicating potential as targeted therapies in cancer treatment . These findings were corroborated by in vitro assays demonstrating significant inhibition of cell growth.

Comparative Analysis Table

| Activity | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Anticancer | This compound | < 1.18 | MCF7, HEPG2 |

| Neuroprotective | Similar oxadiazole derivatives | N/A | Neurotransmitter systems |

| Kinase Inhibition | Various oxadiazoles | N/A | VEGFR-2 |

Propiedades

IUPAC Name |

2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O/c1-15-6-8-16(9-7-15)20-23-22-19(26-20)14-24-10-12-25(13-11-24)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXIRAJBDQWLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.